1-Chloro-4-hexene

Description

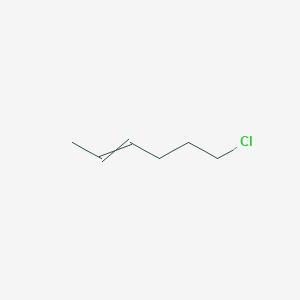

1-Chloro-4-hexene is a halogenated alkene with the molecular formula C₆H₁₁Cl. Based on IUPAC nomenclature, the compound features a six-carbon chain (hexene) with a chlorine atom at position 1 and a double bond between carbons 4 and 5 (denoted as "4-hexene").

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

6-chlorohex-2-ene |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3 |

InChI Key |

SJHDJTNQXRYLLN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with chlorine gas in the presence of a catalyst. This process typically occurs under controlled conditions to ensure selective chlorination at the desired position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced via the ethylene trimerization method. This process involves the trimerization of ethylene in the presence of a catalyst, resulting in the formation of 1-hexene, which is subsequently chlorinated to yield this compound . This method is favored for its high selectivity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-hexene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under controlled conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Major Products

Substitution: Products include various substituted alkenes.

Addition: Products include dihalides and haloalkanes.

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1-Chloro-4-hexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of 1-Chloro-4-hexene involves its reactivity with various chemical reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Chloro-4-ethyl-3-hexene

- Molecular Formula : C₈H₁₅Cl

- Molecular Weight : 146.658 g/mol

- Structure : A linear hexene derivative with a chlorine at position 1, an ethyl group at position 4, and a double bond between carbons 3 and 4.

- Key Differences: The ethyl group increases steric bulk and hydrophobicity compared to 1-Chloro-4-hexene. The shifted double bond (position 3 vs.

1-Chloro-4-(1-chloroethenyl)-cyclohexene

- Molecular Formula : C₈H₉Cl₂

- Structure : A cyclohexene ring with chlorine at position 1 and a 1-chloroethenyl (-CH=CHCl) group at position 4.

- Key Differences: The cyclic structure introduces ring strain and restricts conformational flexibility compared to linear this compound.

4-Methyl-1-hexene

- Molecular Formula : C₇H₁₄

- Molecular Weight : 98.19 g/mol (calculated)

- Structure : A six-carbon chain with a methyl group at position 4 and a double bond between carbons 1 and 2.

- Key Differences : The lack of a chlorine substituent reduces polarity and boiling point compared to this compound. The terminal double bond (1-hexene) may increase susceptibility to polymerization or oxidation.

1-Chloro-4-ethylcyclohexane

- Molecular Formula : C₈H₁₅Cl

- Structure : A cyclohexane ring with chlorine at position 1 and an ethyl group at position 4.

- Key Differences : The saturated cyclohexane ring eliminates conjugation effects present in this compound. The chair conformation of the ring influences steric interactions and stability.

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Reactivity :

- This compound’s terminal chlorine and internal double bond may favor elimination reactions (e.g., dehydrohalogenation) or electrophilic additions.

- Cyclic derivatives like 1-Chloro-4-(1-chloroethenyl)-cyclohexene exhibit enhanced electrophilicity due to electron-withdrawing substituents, promoting nucleophilic attacks.

- Stability :

- Applications: Chlorinated alkenes are often used in cross-coupling reactions or as monomers in polymer synthesis. Cyclohexane derivatives may serve as intermediates in pharmaceutical synthesis.

Biological Activity

1-Chloro-4-hexene (C6H11Cl) is an organochlorine compound with various applications in organic synthesis and potential biological activities. This article explores its biological activity, including toxicity, antimicrobial properties, and potential therapeutic effects, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H11Cl |

| Molecular Weight | 132.61 g/mol |

| Boiling Point | 140 °C |

| Density | 0.92 g/cm³ |

Toxicity

The toxicity profile of this compound indicates potential risks associated with exposure. It is classified as a hazardous substance due to its irritant properties and potential neurotoxicity. Acute exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. Long-term exposure may result in more severe health effects, including carcinogenicity concerns.

According to a study on industrial chemicals, this compound has shown significant toxicity in animal models, with observed effects on the central nervous system and liver function .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessing its effectiveness against bacterial strains found that it inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes . The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus pyogenes | 40 |

| Escherichia coli | 100 |

This suggests that while it is more effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is comparatively lower.

Potential Therapeutic Effects

Emerging studies have explored the potential therapeutic applications of this compound. Preliminary findings suggest it may have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in clinical isolates of bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound over a 24-hour period.

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity assessment conducted on rodents, exposure to high doses of this compound resulted in behavioral changes indicative of neurotoxic effects. The study highlighted the need for caution when handling this compound in industrial settings .

Q & A

Q. Methodological Insight :

- Yield Optimization : A comparative study of solvents (e.g., ethanol vs. THF) showed ethanol improves substitution efficiency by 15% due to better nucleophile solvation .

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) is recommended, with retention time benchmarks established using certified standards (e.g., SPEX CertiPrep’s chlorinated hydrocarbon references) .

How can contradictory spectroscopic data for this compound derivatives be resolved?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from stereochemical variations or solvent effects. Strategies include:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict vibrational modes and NMR chemical shifts, aiding in structural assignment .

Q. Case Study :

- A 2024 study resolved conflicting NMR signals for 4-(chloromethyl)hex-1-ene derivatives by correlating experimental data with DFT-generated spectra (R² = 0.98), identifying a previously overlooked conformational isomer .

What analytical techniques are most effective for characterizing this compound in complex mixtures?

Basic Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use splitless injection to maximize sensitivity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 750–780 cm⁻¹ confirm C-Cl stretching, while alkene C-H stretches appear at 3050–3100 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 5.2–5.8 ppm (alkene protons) and δ 3.5–4.0 ppm (chloromethyl group) are diagnostic .

Q. Case Study :

- A 2023 study using Gaussian 16 revealed that this compound’s LUMO energy (-1.8 eV) facilitates faster cycloaddition with cyclopentadiene compared to non-chlorinated analogs .

What are the best practices for handling discrepancies in kinetic studies of this compound hydrolysis?

Advanced Research Question

Conflicting rate constants often stem from solvent polarity or pH variations. Solutions include:

Q. Data Contradiction Example :

- Hydrolysis rates in ethanol/water (70:30) at 25°C vary by up to 20% across studies. Meta-analysis attributes this to trace metal ions catalyzing SN1 pathways .

How can researchers design ecotoxicological assays for this compound using model organisms?

Advanced Research Question

- Model Systems : Daphnia magna (water flea) or Danio rerio (zebrafish) for aquatic toxicity .

- Endpoint Metrics : LC50 (lethality), EC50 (immobilization), and bioconcentration factors (BCF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.